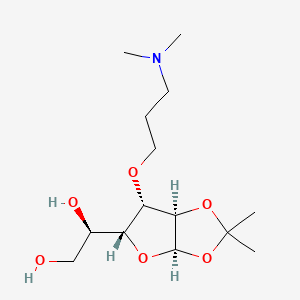

Amiprilose

Description

See also: Amiprilose Hydrochloride (active moiety of).

Structure

3D Structure

Properties

CAS No. |

56824-20-5 |

|---|---|

Molecular Formula |

C14H27NO6 |

Molecular Weight |

305.37 g/mol |

IUPAC Name |

(1R)-1-[(3aR,5R,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol |

InChI |

InChI=1S/C14H27NO6/c1-14(2)20-12-11(18-7-5-6-15(3)4)10(9(17)8-16)19-13(12)21-14/h9-13,16-17H,5-8H2,1-4H3/t9-,10-,11+,12-,13-/m1/s1 |

InChI Key |

YXBQLONCIPUQKO-UJPOAAIJSA-N |

Isomeric SMILES |

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](CO)O)OCCCN(C)C)C |

Canonical SMILES |

CC1(OC2C(C(OC2O1)C(CO)O)OCCCN(C)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

60414-06-4 (hydrochloride) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1,2-O-isopropylidene-3-O-3'-(N',N'-dimethylamino-N-propyl)-D-glucofuranose amiprilose amiprilose hydrochloride amprilose SM 1213 SM-1213 Therafectin |

Origin of Product |

United States |

Foundational & Exploratory

Amiprilose: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiprilose, a synthetic monosaccharide, has demonstrated both anti-inflammatory and immunomodulatory properties. Investigated primarily for its therapeutic potential in rheumatoid arthritis, this carbohydrate-based drug has shown efficacy in preclinical and clinical settings. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, consolidating available data on its molecular targets and cellular effects. The guide also outlines detailed experimental protocols for key assays and visualizes putative signaling pathways and experimental workflows.

Core Mechanism of Action

The precise molecular mechanism of action for this compound is not yet fully elucidated. However, preclinical studies indicate that its therapeutic effects likely stem from a combination of immunomodulation and direct inhibition of inflammatory processes within inflamed tissues. The primary activities of this compound appear to be the modulation of cytokine production, inhibition of synovial fibroblast proliferation, and reduction of prostaglandin E2 (PGE2) synthesis.

Immunomodulatory Effects

This compound exhibits a complex, dose-dependent effect on cytokine production. In vitro studies have shown that at low concentrations (1-10 µg/mL), this compound can enhance the production of Interleukin-2 (IL-2) from mitogen-activated human peripheral blood lymphocytes.[1] Conversely, at higher concentrations, it leads to a decrease in IL-2 production.[1] Furthermore, this compound has been observed to significantly decrease the production of the pro-inflammatory cytokine Interleukin-1β (IL-1β) in cultures of human peripheral blood monocytes.[1] This dual regulatory capacity suggests that this compound may help to rebalance the immune response in autoimmune conditions like rheumatoid arthritis.

Anti-proliferative and Anti-inflammatory Effects in Synovial Tissue

A hallmark of rheumatoid arthritis is the hyperplasia of synovial fibroblasts, which contributes to joint destruction. This compound has been shown to directly counter this pathological process. At a concentration of 1 mg/mL, it suppressed the incorporation of 3H-thymidine in cultured rabbit synovial fibroblasts by 78%, indicating a potent anti-proliferative effect.[2]

In addition to inhibiting cell proliferation, this compound also curtails the production of key inflammatory mediators within the synovium. It has been demonstrated to reduce the levels of prostaglandin E2 (PGE2), a critical mediator of inflammation and pain, by up to 73% in rabbit synoviocyte cultures in a dose-dependent manner.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.

Table 1: In Vitro Effects of this compound

| Parameter | Cell Type | Concentration | Effect | Reference |

| Fibroblast Proliferation | Rabbit Synovial Fibroblasts | 1 mg/mL | 78% inhibition of 3H-thymidine incorporation | [2] |

| Prostaglandin E2 (PGE2) Production | Rabbit Synoviocytes | Dose-dependent | Up to 73% reduction | [2] |

| Interleukin-1β (IL-1β) Production | Human Peripheral Blood Monocytes | Varying doses | Significant decrease | [1] |

| Interleukin-2 (IL-2) Production | Mitogen-activated Human Peripheral Blood Lymphocytes | 1-10 µg/mL | Increased production | [1] |

| Interleukin-2 (IL-2) Production | Mitogen-activated Human Peripheral Blood Lymphocytes | High concentrations | Decreased production | [1] |

Table 2: Clinical Efficacy of this compound in Rheumatoid Arthritis (12-week trial)

| Outcome | This compound Group | Placebo Group | p-value | Reference |

| Overall Therapeutic Response | 41% of patients | 21% of patients | 0.003 | [3] |

Table 3: Clinical Efficacy of this compound in Rheumatoid Arthritis (20-week trial)

| Outcome | This compound HCl | Placebo | p-value | Reference |

| Number of Swollen Joints | Statistically significant improvement | - | ≤ 0.04 | [4] |

| Patients with ≥50% reduction in swollen joints | Statistically significant improvement | - | ≤ 0.04 | [4] |

| Improvement by Paulus composite score criteria | Statistically significant improvement | - | ≤ 0.02 | [4] |

| Improvement in Functional Class | Statistically significant improvement | - | ≤ 0.01 | [4] |

| Improvement in mean Erythrocyte Sedimentation Rate (ESR) | Statistically significant improvement | - | ≤ 0.03 | [4] |

Signaling Pathways and Experimental Workflows

Based on the observed downstream effects of this compound, a putative signaling pathway can be hypothesized. As a carbohydrate-based molecule, this compound may interact with cell surface receptors, such as lectins or Toll-like receptors, to initiate its immunomodulatory and anti-inflammatory effects. The subsequent signaling cascade could potentially involve the modulation of key inflammatory pathways like NF-κB and MAPK, leading to the observed changes in cytokine and PGE2 production.

Caption: Putative signaling pathway of this compound.

The following diagram illustrates a general experimental workflow for assessing the in vitro effects of this compound.

Caption: General experimental workflow for in vitro studies.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature on this compound. These protocols are based on standard laboratory techniques and the available information.

Protocol 1: Synovial Fibroblast Proliferation Assay (3H-Thymidine Incorporation)

-

Cell Culture:

-

Isolate synovial fibroblasts from rabbit synovial tissue by enzymatic digestion (e.g., collagenase).

-

Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified 5% CO2 atmosphere.

-

Subculture the cells upon reaching 80-90% confluency.

-

-

Treatment:

-

Seed synovial fibroblasts into 96-well plates at a density of 5 x 103 cells/well and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 24 hours to synchronize the cell cycle.

-

Treat the cells with various concentrations of this compound hydrochloride (e.g., 0.1, 1, 10, 100, 1000 µg/mL) or vehicle control in fresh serum-free medium.

-

-

3H-Thymidine Incorporation:

-

After 24 hours of treatment, add 1 µCi of 3H-thymidine to each well.

-

Incubate the plates for an additional 18-24 hours.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Wash the filters with phosphate-buffered saline (PBS) and then with 10% trichloroacetic acid (TCA) to precipitate the DNA.

-

Dry the filters and measure the incorporated radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Express the results as counts per minute (CPM) and calculate the percentage of inhibition of proliferation relative to the vehicle control.

-

Protocol 2: Prostaglandin E2 (PGE2) Measurement (ELISA)

-

Cell Culture and Treatment:

-

Follow the cell culture and treatment steps as described in Protocol 1.

-

At the end of the treatment period, collect the cell culture supernatants.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Use a commercially available PGE2 ELISA kit.

-

Briefly, coat a 96-well plate with a capture antibody specific for PGE2.

-

Add the collected cell culture supernatants and a series of PGE2 standards to the wells.

-

Add a PGE2-horseradish peroxidase (HRP) conjugate, which will compete with the PGE2 in the sample for binding to the capture antibody.

-

After incubation and washing steps, add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the absorbance values of the PGE2 standards.

-

Calculate the concentration of PGE2 in the cell culture supernatants by interpolating their absorbance values on the standard curve.

-

Express the results as pg/mL of PGE2.

-

Protocol 3: Cytokine Production Analysis (ELISA)

-

Cell Culture and Stimulation:

-

Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Culture the PBMCs in RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin.

-

For IL-1β measurement, culture monocytes (isolated from PBMCs by adherence) in the presence of lipopolysaccharide (LPS) (1 µg/mL) to stimulate cytokine production.

-

For IL-2 measurement, culture lymphocytes (non-adherent fraction of PBMCs) in the presence of a mitogen such as phytohemagglutinin (PHA) (5 µg/mL).

-

-

Treatment:

-

Concurrently with the stimulant, treat the cells with various concentrations of this compound hydrochloride or a vehicle control.

-

-

ELISA:

-

After an appropriate incubation period (e.g., 24-48 hours), collect the cell culture supernatants.

-

Use commercially available ELISA kits specific for human IL-1β and IL-2.

-

Follow the manufacturer's instructions, similar to the PGE2 ELISA protocol described above.

-

-

Data Analysis:

-

Calculate the cytokine concentrations in the supernatants using the respective standard curves.

-

Express the results as pg/mL of the specific cytokine.

-

Conclusion

This compound is a promising synthetic carbohydrate with demonstrated anti-inflammatory and immunomodulatory effects relevant to the treatment of rheumatoid arthritis. Its mechanism of action appears to involve the modulation of key cellular processes such as synovial fibroblast proliferation and the production of inflammatory mediators like PGE2 and cytokines. While the precise upstream molecular targets and signaling pathways remain to be fully elucidated, the available data provide a strong foundation for its therapeutic potential. Further research is warranted to uncover the initial molecular interactions of this compound, which will enable a more complete understanding of its mechanism and facilitate the development of next-generation carbohydrate-based therapeutics.

References

- 1. Immunoregulatory effects of a synthetic monosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acpjournals.org [acpjournals.org]

- 3. This compound hydrochloride for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Amiprilose: A Comprehensive Technical Guide to its Synthesis and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiprilose, a synthetic glucose derivative, has garnered significant interest in the scientific community for its immunomodulatory and anti-inflammatory properties. This technical guide provides an in-depth overview of the synthesis and chemical structure of this compound, intended to serve as a valuable resource for researchers and professionals in drug development. The document details the multi-step synthesis process starting from D-glucose, outlines the precise chemical structure of the molecule, and presents its known biological activities.

Chemical Structure of this compound

This compound is chemically described as 1,2-O-isopropylidene-3-O-[3'-(N,N-dimethylamino)-propyl]-α-D-glucofuranose. Its molecular formula is C14H27NO6. The structure is characterized by a D-glucofuranose core, with a protective isopropylidene group at the 1 and 2 positions, and a dimethylaminopropyl ether linkage at the 3 position. The hydrochloride salt of this compound is often used in research and clinical studies.

Key Structural Features:

-

Core Scaffold: α-D-glucofuranose

-

Protecting Group: 1,2-O-isopropylidene

-

Functional Group: 3-O-[3'-(N,N-dimethylamino)-propyl] ether

-

Stereochemistry: The stereochemistry is derived from the natural D-glucose starting material.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the readily available monosaccharide, D-glucose. The overall synthetic strategy involves the protection of specific hydroxyl groups, followed by the introduction of the dimethylaminopropyl side chain, and subsequent deprotection.

Synthetic Workflow

Caption: A simplified workflow for the synthesis of this compound from D-glucose.

Experimental Protocols

Step 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone Glucose)

This initial step involves the protection of the hydroxyl groups of D-glucose using acetone in the presence of an acid catalyst. This reaction yields the di-protected intermediate, commonly known as diacetone glucose.[1]

-

Materials: D-glucose, anhydrous acetone, sulfuric acid (concentrated).

-

Procedure:

-

Suspend D-glucose in anhydrous acetone.

-

Add concentrated sulfuric acid dropwise while maintaining a low temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture with a suitable base (e.g., sodium carbonate).

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization.

-

Step 2: Selective Deprotection to 1,2-O-isopropylidene-α-D-glucofuranose

The more labile 5,6-O-isopropylidene group is selectively removed by controlled acidic hydrolysis to yield 1,2-O-isopropylidene-α-D-glucofuranose, which has free hydroxyl groups at the 3, 5, and 6 positions.[1]

-

Materials: 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, aqueous acetic acid.

-

Procedure:

-

Dissolve diacetone glucose in aqueous acetic acid.

-

Heat the solution at a controlled temperature (e.g., 40-50 °C).

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

The product can be purified by column chromatography.

-

Step 3: Etherification to form this compound

The final step is the etherification of the free hydroxyl group at the 3-position with 3-(dimethylamino)propyl chloride. This reaction is typically carried out in the presence of a strong base.

-

Materials: 1,2-O-isopropylidene-α-D-glucofuranose, sodium hydride, 3-(dimethylamino)propyl chloride, anhydrous solvent (e.g., THF or DMF).

-

Procedure:

-

Dissolve 1,2-O-isopropylidene-α-D-glucofuranose in an anhydrous solvent.

-

Add sodium hydride portion-wise at 0 °C to form the alkoxide.

-

Add 3-(dimethylamino)propyl chloride to the reaction mixture.

-

Allow the reaction to proceed at room temperature or with gentle heating.

-

Quench the reaction carefully with water or methanol.

-

Extract the product with a suitable organic solvent.

-

Purify the final product by column chromatography.

-

Quantitative Data Summary

| Step | Reactants | Products | Catalyst/Reagents | Typical Yield (%) |

| 1 | D-Glucose | 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | Acetone, H2SO4 | 80-90 |

| 2 | 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | 1,2-O-isopropylidene-α-D-glucofuranose | Aq. Acetic Acid | 70-80 |

| 3 | 1,2-O-isopropylidene-α-D-glucofuranose | This compound | NaH, 3-(dimethylamino)propyl chloride | 60-70 |

Mechanism of Action: Immunomodulatory and Anti-inflammatory Effects

This compound has been shown to possess both immunomodulatory and anti-inflammatory properties. Its mechanism of action is believed to involve the regulation of cytokine production and signaling pathways critical to the inflammatory response.

Regulation of Cytokine Production

Studies have demonstrated that this compound can modulate the production of key cytokines involved in inflammation. Specifically, it has been shown to decrease the production of the pro-inflammatory cytokine Interleukin-1β (IL-1β) and modulate the levels of Interleukin-2 (IL-2).[2]

Involvement of Signaling Pathways

The anti-inflammatory effects of this compound are likely mediated through its influence on intracellular signaling cascades. The NF-κB and MAPK signaling pathways are central regulators of inflammation, and evidence suggests that this compound may exert its effects by modulating these pathways.

Caption: Proposed mechanism of this compound inhibiting the NF-κB signaling pathway.

Caption: Proposed mechanism of this compound modulating the MAPK signaling pathway.

Conclusion

This technical guide provides a detailed overview of the synthesis and structure of this compound. The synthetic route from D-glucose is well-established and offers a reliable method for obtaining this promising immunomodulatory agent. Further research into the precise molecular interactions of this compound with components of the NF-κB and MAPK signaling pathways will be crucial in fully elucidating its mechanism of action and advancing its potential therapeutic applications.

References

The Biological Activities of Amiprilose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiprilose (1,2-O-isopropylidene-3-O-3'-(N',N'-dimethylamino-n-propyl)-D-glucofuranose), also known as Therafectin®, is a synthetic monosaccharide that has demonstrated significant immunomodulatory and anti-inflammatory properties.[1] Primarily investigated for its therapeutic potential in autoimmune diseases, particularly rheumatoid arthritis (RA), this compound has undergone extensive preclinical and clinical evaluation.[2][3] This technical guide provides an in-depth overview of the biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the implicated biological pathways and experimental workflows.

Core Biological Activities

This compound exerts its biological effects primarily through the modulation of the immune system and inflammatory responses. Its activities have been characterized in a variety of in vitro and in vivo models, as well as in human clinical trials. The core activities include:

-

Anti-inflammatory Effects: this compound has shown significant anti-inflammatory activity in both animal models of arthritis and in patients with active rheumatoid arthritis.[2][4] This is evidenced by reductions in joint swelling, pain, and inflammatory markers.

-

Immunomodulatory Effects: The compound modulates key components of the immune system, including the function of T-lymphocytes and the production of critical signaling molecules known as cytokines.[5][6]

-

Antiproliferative Effects: this compound has been observed to inhibit the proliferation of synovial fibroblasts, cells that play a crucial role in the pathology of rheumatoid arthritis.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies on the biological activities of this compound.

Table 1: In Vitro Biological Activities of this compound

| Biological Activity | Experimental System | Concentration/Dose | Observed Effect | Citation |

| Inhibition of IL-1β Production | Human Peripheral Blood Monocytes | Varies | Significant decrease in IL-1β production as measured by ELISA. | [5] |

| Modulation of IL-2 Production | Mitogen-activated Human Peripheral Blood Lymphocytes | 1-10 µg/mL | Increased levels of culture supernatant IL-2. | [5] |

| High Concentrations | Decreased IL-2 production. | [5] | ||

| Inhibition of Synovial Fibroblast Proliferation | Cultured Rabbit Synovial Fibroblasts | 1 mg/mL | 78% suppression of ³H-thymidine incorporation. | [4] |

| Reduction of Prostaglandin E2 (PGE2) | Rabbit Synoviocyte Supernatant | Dose-dependent | Up to 73% reduction in PGE2 levels. | [4] |

| Stimulation of Thymocyte Proliferation | Murine Thymocytes | 1-100 µg/mL | Stimulated proliferation. | [5] |

| Enhancement of Synovial Fibroblast Proliferation (in response to IL-1) | IL-1 Stimulated Human Synovial Fibroblasts | 1-100 µg/mL | Enhanced proliferative response. | [5] |

Table 2: In Vivo Efficacy of this compound in a Rat Model of Collagen-Induced Arthritis

| Parameter | Animal Model | Treatment | Result | p-value | Citation |

| Arthritis Incidence | Louvain (LOU) Rats | This compound HCl (1 mg/mL in water) | 15% (7/46) | < 0.01 | [4] |

| Water (Control) | 36% (16/44) | [4] | |||

| Arthritis Prevalence (Day 16 & 21) | Sprague-Dawley (SD) Rats | This compound HCl (1 mg/mL in water) | Significantly lower than control | < 0.03 | [4] |

Table 3: Clinical Efficacy of this compound in Rheumatoid Arthritis (12-Week Study)

| Outcome Measure | This compound HCl (6 g/day ) | Placebo | p-value | Citation |

| Overall Therapeutic Response | 41% of patients | 21% of patients | 0.003 | [2][7] |

| Number of Painful Joints | Statistically significant improvement from baseline | Worsening from baseline | < 0.05 | [2][7] |

| Number of Swollen Joints | Statistically significant improvement from baseline | Worsening from baseline | < 0.05 | [2][7] |

| Joint Pain Index | Statistically significant improvement from baseline | Worsening from baseline | < 0.05 | [2][7] |

| Joint Swelling Index | Statistically significant improvement from baseline | Worsening from baseline | < 0.05 | [2][7] |

| Investigator Global Assessment | Statistically significant improvement from baseline | Worsening from baseline | < 0.05 | [2][7] |

| Patient Global Assessment | Statistically significant improvement from baseline | Worsening from baseline | < 0.05 | [2][7] |

Table 4: Clinical Efficacy of this compound in Rheumatoid Arthritis (20-Week Study)

| Outcome Measure | This compound HCl | Placebo | p-value | Citation |

| Number of Swollen Joints | Statistically significant improvement | Worsening | ≤ 0.04 | [3] |

| ≥50% Reduction in Swollen Joints | Statistically significant number of patients | ≤ 0.04 | [3] | |

| Paulus Composite Score | Statistically significant improvement | ≤ 0.02 | [3] | |

| Functional Class Distribution | Statistically significant improvement | ≤ 0.01 | [3] | |

| Mean Erythrocyte Sedimentation Rate (ESR) | Statistically significant improvement | ≤ 0.03 | [3] | |

| Duration of Morning Stiffness | No significant worsening | Significant worsening | ≤ 0.05 | [3] |

Mechanism of Action and Signaling Pathways

While the precise molecular targets of this compound have not been fully elucidated, its biological activities suggest modulation of key inflammatory and immune signaling pathways. As a synthetic carbohydrate, it may interact with cell surface receptors or transporters that recognize sugar moieties, thereby initiating intracellular signaling cascades.

Based on its observed effects on cytokine production and cell proliferation, a plausible mechanism of action involves the modulation of transcription factors that regulate inflammatory gene expression, such as Nuclear Factor-kappa B (NF-κB), and intracellular signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway.

Proposed Signaling Pathway for this compound's Anti-inflammatory Action

Caption: Proposed signaling pathway for this compound's anti-inflammatory effects.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's biological activities.

In Vivo Model: Collagen-Induced Arthritis (CIA) in Rats

This protocol is a synthesis of standard CIA induction methods and the specifics reported in this compound studies.[4]

Objective: To evaluate the anti-inflammatory efficacy of this compound in a well-established animal model of rheumatoid arthritis.

Materials:

-

Male Louvain (LOU) or Sprague-Dawley (SD) rats (8-10 weeks old)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound hydrochloride

-

Sterile 0.1 M acetic acid

-

Syringes and needles (26-gauge)

-

Homogenizer

Procedure:

-

Collagen Preparation: Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.

-

Emulsification: Prepare an emulsion by mixing equal volumes of the collagen solution and CFA using a homogenizer until a stable emulsion is formed. For the booster immunization, emulsify the collagen solution with IFA.

-

Primary Immunization (Day 0): Anesthetize the rats and administer a 100 µL intradermal injection of the collagen-CFA emulsion at the base of the tail.

-

Booster Immunization (Day 7): Administer a 100 µL intradermal injection of the collagen-IFA emulsion at a site near the primary injection.

-

Treatment: Administer this compound hydrochloride dissolved in the drinking water at a concentration of 1 mg/mL, starting from the day of primary immunization. The control group receives plain drinking water.

-

Arthritis Assessment: Monitor the rats daily for the onset and severity of arthritis, typically starting from day 10 after the primary immunization. Clinical scoring is performed based on the swelling and erythema of the paws (e.g., on a scale of 0-4 for each paw, with a maximum score of 16 per animal).

-

Data Analysis: Compare the incidence of arthritis, mean arthritis score, and day of onset between the this compound-treated and control groups using appropriate statistical tests (e.g., chi-square test for incidence, Mann-Whitney U test for scores).

In Vitro Assay: Measurement of Cytokine Production by ELISA

This protocol outlines the measurement of IL-1β and IL-2 in cell culture supernatants, as performed in studies evaluating this compound's immunomodulatory effects.[5]

Objective: To quantify the effect of this compound on the production of pro-inflammatory (IL-1β) and immunoregulatory (IL-2) cytokines by immune cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

-

Lipopolysaccharide (LPS) for stimulating IL-1β production

-

Phytohemagglutinin (PHA) for stimulating IL-2 production

-

This compound hydrochloride

-

ELISA kits for human IL-1β and IL-2

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Culture: Isolate PBMCs from healthy donor blood. Culture the cells in 96-well plates at a density of 1 x 10⁶ cells/mL.

-

Treatment and Stimulation:

-

For IL-1β: Treat the cells with various concentrations of this compound for 2 hours before stimulating with LPS (e.g., 1 µg/mL).

-

For IL-2: Treat the cells with various concentrations of this compound and simultaneously stimulate with PHA (e.g., 5 µg/mL).

-

-

Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatants.

-

ELISA: Perform the ELISA for IL-1β and IL-2 according to the manufacturer's instructions. This typically involves:

-

Coating the ELISA plate with a capture antibody.

-

Blocking non-specific binding sites.

-

Adding the cell culture supernatants and standards.

-

Incubating with a detection antibody.

-

Adding a substrate to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Data Analysis: Generate a standard curve from the absorbance values of the standards. Calculate the concentration of IL-1β and IL-2 in the samples by interpolating from the standard curve. Compare the cytokine levels in this compound-treated samples to the untreated controls.

In Vitro Assay: Synovial Fibroblast Proliferation Assay

This protocol details the assessment of this compound's effect on the proliferation of synovial fibroblasts.[4]

Objective: To determine the antiproliferative activity of this compound on synovial fibroblasts, a key cell type in the pathology of rheumatoid arthritis.

Materials:

-

Rabbit or human synovial fibroblasts

-

DMEM supplemented with FBS, penicillin, and streptomycin

-

This compound hydrochloride

-

³H-thymidine

-

96-well cell culture plates

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed synovial fibroblasts into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubation: Incubate the cells for 48-72 hours.

-

³H-thymidine Labeling: Add ³H-thymidine (e.g., 1 µCi/well) to each well and incubate for an additional 18-24 hours.

-

Cell Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

-

Scintillation Counting: Measure the incorporation of ³H-thymidine by liquid scintillation counting.

-

Data Analysis: Express the results as a percentage of the control (untreated cells) and determine the concentration of this compound that inhibits proliferation by 50% (IC₅₀).

Visualizations of Experimental Workflows

Experimental Workflow for Cytokine Production Assay

Caption: Workflow for assessing this compound's effect on cytokine production.

Experimental Workflow for Collagen-Induced Arthritis Model

Caption: Workflow for the in vivo evaluation of this compound in a CIA rat model.

Antiviral and Anticancer Activities

While this compound is categorized as an immunologic factor and has been investigated for its anti-inflammatory properties, there is currently no substantial evidence in the public domain to support its direct antiviral or anticancer activities. Searches of scientific literature and clinical trial databases did not yield studies specifically evaluating this compound for these indications. The primary focus of its development has been on its utility in treating autoimmune diseases like rheumatoid arthritis.[5]

Conclusion

This compound is a synthetic carbohydrate with well-documented anti-inflammatory and immunomodulatory activities. Its efficacy in reducing the clinical signs of rheumatoid arthritis has been demonstrated in both preclinical models and human clinical trials. The mechanism of action, while not fully elucidated, appears to involve the modulation of cytokine production and the inhibition of synovial fibroblast proliferation, likely through the regulation of key inflammatory signaling pathways. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the biological activities of this compound and its potential as a therapeutic agent for inflammatory and autoimmune diseases. Further research is warranted to fully characterize its molecular targets and signaling pathways.

References

- 1. news-medical.net [news-medical.net]

- 2. Fibronectin in Cancer: Friend or Foe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cancer Content List | Drug Discovery News [drugdiscoverynews.com]

- 4. This compound hydrochloride for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. | BioWorld [bioworld.com]

- 6. New Antiviral Therapy May Block COVID-19 Transmission [prnewswire.com]

- 7. researchgate.net [researchgate.net]

Amiprilose: An Uncharted Territory in Antiviral Research

Despite its classification as a potential antiviral agent, a comprehensive review of publicly available scientific literature reveals a significant lack of evidence to support the antiviral properties of Amiprilose. While the compound has been investigated for its anti-inflammatory and immunomodulatory effects, particularly in the context of rheumatoid arthritis, its direct activity against viral pathogens remains largely undocumented.

Currently, there is no available quantitative data, such as 50% inhibitory concentration (IC50) values or viral load reduction percentages, to substantiate claims of this compound's efficacy against any specific virus. Furthermore, detailed experimental protocols from in vitro or in vivo antiviral studies are absent from the scientific record. Consequently, the core requirements for a technical guide on the antiviral properties of this compound, including structured data tables and detailed methodologies, cannot be fulfilled based on the current body of research.

The Focus on Anti-Inflammatory and Immunomodulatory Effects

Research on this compound, also known as this compound hydrochloride and previously developed under the name Therafectin, has primarily centered on its potential as a treatment for autoimmune disorders. Clinical studies have explored its role in modulating the immune response and reducing inflammation associated with rheumatoid arthritis.[1][2] The mechanism of action in this context is believed to involve the regulation of cytokine production and immune cell function.

The Antiviral Postulate: A Data Vacuum

The classification of this compound as an "Antiviral Agent" in some databases appears to be a broad categorization without specific supporting data from dedicated antiviral studies. The typical drug discovery and development pipeline for an antiviral agent involves several key stages, none of which are publicly documented for this compound in the context of virology.

A general workflow for identifying and characterizing antiviral compounds is depicted below. This process illustrates the necessary steps to establish antiviral activity, from initial screening to understanding the mechanism of action.

As illustrated, the process begins with screening compound libraries to identify "hits" that show activity against a specific virus. These hits are then optimized, and their antiviral properties are characterized through a series of in vitro assays to determine potency and selectivity. Promising candidates then move into in vivo animal models and subsequent clinical trials. For this compound, there is no public data available for any of these stages in the context of antiviral research.

Potential but Unexplored Avenues for Antiviral Mechanisms

While no specific antiviral signaling pathways have been attributed to this compound, its known immunomodulatory effects could theoretically contribute to an antiviral response indirectly. For instance, modulation of cytokine pathways, such as the interferon signaling cascade, is a critical component of the innate immune response to viral infections.

The diagram below outlines a simplified representation of the interferon signaling pathway, a key antiviral defense mechanism. Upon viral recognition, cells produce interferons which then signal through their receptors to activate the JAK-STAT pathway, leading to the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state.

It is plausible that an immunomodulatory drug like this compound could influence this or other related pathways. However, without specific experimental data, any such connection remains purely speculative.

Conclusion

References

Amiprilose: A Technical Guide to its Anti-Inflammatory Research Findings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiprilose (1,2-O-isopropylidene-3-O-3'-(N',N'-dimethylamino-n-propyl)-D-glucofuranose hydrochloride) is a synthetic carbohydrate derivative that has demonstrated immunomodulatory and anti-inflammatory properties.[1][2] Investigated primarily for its potential in treating rheumatoid arthritis (RA), research has elucidated some of its effects on key inflammatory mediators and cellular processes. This technical guide provides a comprehensive overview of the existing research findings on this compound, with a focus on quantitative data, experimental methodologies, and the current understanding of its mechanism of action.

Data Presentation

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

In Vitro Anti-Inflammatory and Immunomodulatory Effects of this compound

| Parameter | Cell Type | Concentration | Effect | Reference |

| Cytokine Production | ||||

| IL-1β Production | Human Peripheral Blood Monocytes | Varying Doses | Significantly Decreased | [3] |

| IL-2 Production | Mitogen-activated Human Peripheral Blood Lymphocytes | 1-10 µg/mL | Increased | [3] |

| High Concentrations | Decreased | [3] | ||

| Prostaglandin E2 Levels | Rabbit Synovial Fibroblasts | Dose-dependent | Up to 73% reduction | [1] |

| Cell Proliferation | ||||

| ³H Thymidine Incorporation | Rabbit Synovial Fibroblasts | 1 mg/mL | 78% Suppression | [1] |

| Thymocyte Proliferation | Murine Thymocytes | 1-100 µg/mL | Stimulated | [3] |

| IL-1 Stimulated Proliferation | Human Synovial Fibroblasts | 1-100 µg/mL | Enhanced | [3] |

Clinical Efficacy of this compound in Rheumatoid Arthritis (12-Week, Double-Blind, Placebo-Controlled Trial)

| Outcome Measure | This compound (6 g/d) | Placebo | p-value | Reference |

| Clinical Response | ||||

| Overall Therapeutic Response | 41% of patients | 21% of patients | 0.003 | [4] |

| Joint Involvement | ||||

| Number of Painful Joints | Statistically significant improvement from baseline | No significant change | < 0.05 (vs. placebo) | [4] |

| Number of Swollen Joints | Statistically significant improvement from baseline | No significant change | < 0.05 (vs. placebo) | [4] |

| Joint Pain Index | Statistically significant improvement from baseline | No significant change | < 0.05 (vs. placebo) | [4] |

| Joint Swelling Index | Statistically significant improvement from baseline | No significant change | < 0.05 (vs. placebo) | [4] |

| Strength | ||||

| Left and Right Grip Strength | Statistically significant improvement from baseline | No significant change | < 0.05 (vs. placebo) | [4] |

| Global Assessments | ||||

| Investigator Global Assessment | Statistically significant improvement from baseline | No significant change | < 0.05 (vs. placebo) | [4] |

| Patient Global Assessment | Statistically significant improvement from baseline | No significant change | < 0.05 (vs. placebo) | [4] |

| Analgesic Use | ||||

| Supplemental Analgesic Medication | ~0.5 tablet/day less | - | < 0.05 (at weeks 6 and 12) | [4] |

Clinical Efficacy of this compound in Rheumatoid Arthritis (20-Week, Double-Blind, Placebo-Controlled Trial)

| Outcome Measure | This compound | Placebo | p-value | Reference |

| Joint Involvement | ||||

| Number of Swollen Joints | Statistically significant improvement | Worsening | ≤ 0.04 | [5] |

| ≥ 50% Reduction in Swollen Joints | Statistically significant improvement | Worsening | ≤ 0.04 | [5] |

| Composite Score | ||||

| Paulus Composite Score Criteria | Statistically significant improvement | Worsening | ≤ 0.02 | [5] |

| Functional Class | ||||

| Frequency Distribution in Functional Class | Statistically significant improvement | Worsening | ≤ 0.01 | [5] |

| Inflammatory Markers | ||||

| Mean Erythrocyte Sedimentation Rate (ESR) | Statistically significant improvement | Worsening | ≤ 0.03 | [5] |

| Patient-Reported Outcomes | ||||

| Duration of Morning Stiffness | No significant change | Significant worsening | ≤ 0.05 | [5] |

| Clinical Health Assessment Questionnaire (4 of 5 items) | No significant change | Significant worsening | ≤ 0.004 | [5] |

Experimental Protocols

In Vitro Cytokine Production Assay (Human Peripheral Blood Monocytes/Lymphocytes)

Objective: To determine the effect of this compound on the production of IL-1β and IL-2.

Methodology (as inferred from available literature):

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors. Monocytes and lymphocytes are then further purified.

-

Cell Culture:

-

For IL-1β measurement, human peripheral blood monocytes are cultured.

-

For IL-2 measurement, human peripheral blood lymphocytes are cultured and activated with a mitogen.

-

-

Treatment: Varying doses of this compound hydrochloride are added to the cell cultures.

-

Incubation: Cells are incubated for a specified period to allow for cytokine production.

-

Cytokine Quantification: The concentration of IL-1β and IL-2 in the culture supernatants is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[3]

Synovial Fibroblast Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on synovial fibroblasts.

Methodology (as inferred from available literature):

-

Cell Culture: Rabbit synovial fibroblasts are cultured in appropriate media.

-

Treatment: this compound hydrochloride (e.g., at a concentration of 1 mg/mL) is added to the cultures.

-

³H Thymidine Incorporation: ³H thymidine is added to the cell cultures for a specified period. Proliferating cells incorporate the radiolabeled thymidine into their DNA.

-

Measurement: The amount of incorporated ³H thymidine is measured to determine the rate of cell proliferation.[1]

Signaling Pathways and Experimental Workflows

Putative Mechanism of Action of this compound in Rheumatoid Arthritis

The precise molecular targets and signaling pathways through which this compound exerts its anti-inflammatory effects have not been fully elucidated in the available literature. However, based on its observed effects on key cytokines involved in rheumatoid arthritis, a hypothetical model can be proposed. This compound appears to modulate the production of IL-1β and IL-2, two central players in the inflammatory cascade of RA. The diagram below illustrates a simplified overview of the inflammatory signaling in RA, highlighting the cytokines modulated by this compound. The exact upstream or downstream targets of this compound within these pathways remain to be identified.

Caption: Putative mechanism of this compound in RA.

General Experimental Workflow for In Vitro Analysis of this compound

The following diagram outlines a general workflow for investigating the in vitro anti-inflammatory effects of this compound, based on the methodologies described in the literature.

Caption: In vitro cytokine analysis workflow.

Conclusion and Future Directions

This compound has demonstrated modest but statistically significant anti-inflammatory and immunomodulatory effects in both preclinical and clinical studies of rheumatoid arthritis. Its ability to modulate the production of key cytokines such as IL-1β and IL-2, and to inhibit the proliferation of synovial fibroblasts, provides a basis for its therapeutic potential. However, a significant gap remains in the understanding of its precise mechanism of action at the molecular level. Future research should focus on identifying the specific intracellular signaling pathways and molecular targets of this compound. This would not only provide a more complete picture of its pharmacological profile but also aid in the development of more potent and specific second-generation analogues for the treatment of inflammatory diseases.

References

- 1. Evaluation of a modified hexose sugar, this compound hydrochloride, in experimental models of synovitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure of this compound hydrochloride, a novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunoregulatory effects of a synthetic monosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Amiprilose in Autoimmune Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amiprilose (1,2-O-isopropylidene-3-O-3'-(N',N'-dimethylamino-n-propyl)-α-D-glucofuranose hydrochloride), a novel synthetic carbohydrate, has demonstrated significant anti-inflammatory and immunomodulatory properties with therapeutic potential for autoimmune diseases, particularly rheumatoid arthritis (RA). Clinical and preclinical studies have shown that this compound can effectively reduce disease activity by modulating key immune responses, including the production of pro-inflammatory cytokines and mediators. This technical guide provides an in-depth analysis of the existing data on this compound, detailing its mechanism of action, summarizing quantitative outcomes from key studies, outlining experimental protocols, and visualizing its effects on cellular pathways.

Introduction

This compound hydrochloride is a synthetic hexose sugar, structurally related to glucosamine and ribose, developed as a potential disease-modifying antirheumatic drug (DMARD)[1][2][3]. Its development stemmed from the need for effective and well-tolerated therapies for chronic inflammatory conditions like rheumatoid arthritis[4]. Unlike broad-spectrum immunosuppressants, this compound appears to exert more targeted immunomodulatory effects, offering a favorable safety profile in clinical trials[1][5]. This document synthesizes the scientific and clinical evidence to provide a comprehensive resource for professionals in the field of immunology and drug development.

Mechanism of Action and Effects on Immune Pathways

This compound exerts its therapeutic effects by modulating the function of several key immune cells and mediators involved in the pathogenesis of autoimmune diseases. Its primary activities include the inhibition of pro-inflammatory cytokine production, suppression of inflammatory mediator synthesis, and regulation of immune cell proliferation.

Modulation of Cytokine Production

This compound has been shown to directly influence the production of critical cytokines that drive autoimmune inflammation.

-

Interleukin-1 Beta (IL-1β): In cultures of human peripheral blood monocytes, this compound significantly decreases the production of IL-1β, a pivotal pro-inflammatory cytokine in rheumatoid arthritis that promotes inflammation and joint destruction[6].

-

Interleukin-2 (IL-2): The effect on IL-2, a cytokine crucial for T-cell proliferation, is dose-dependent. High concentrations of this compound decrease IL-2 production from mitogen-activated lymphocytes, potentially dampening excessive T-cell responses. Conversely, lower concentrations (1-10 µg/mL) have been observed to increase IL-2 levels, which may relate to its stimulatory effect on thymocyte proliferation[6]. Importantly, these changes occur without altering the expression of IL-1β or IL-2 receptors on lymphocytes[6].

Inhibition of Inflammatory Mediators

A key anti-inflammatory mechanism of this compound is its ability to suppress the production of prostaglandin E2 (PGE2), a potent mediator of pain and inflammation in arthritic joints. Studies on rabbit synoviocytes demonstrated that this compound reduces PGE2 levels in a dose-related manner[4]. This suggests an inhibitory effect on the cyclooxygenase (COX) pathway, which is responsible for converting arachidonic acid into prostaglandins.

Effects on Cellular Proliferation

This compound demonstrates anti-proliferative effects on synovial fibroblasts, the cells responsible for forming the invasive pannus that destroys cartilage and bone in RA.

-

It effectively decreases the proliferation of human and rabbit synovial fibroblasts[4].

-

At low concentrations (1-100 µg/mL), it enhances the proliferative response of IL-1 stimulated human synovial fibroblasts and stimulates murine thymocyte proliferation, highlighting its complex, context-dependent immunomodulatory role[6].

References

- 1. This compound hydrochloride for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure of this compound hydrochloride, a novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Decreased cell proliferation and PGE2 production by fibroblasts treated with a modified hexose sugar, this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acpjournals.org [acpjournals.org]

- 6. Immunoregulatory effects of a synthetic monosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

Amiprilose for Rheumatoid Arthritis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiprilose (also known as Therafectin), a synthetic glucose analog, has been investigated as a potential therapeutic agent for rheumatoid arthritis (RA). Clinical studies have demonstrated its anti-inflammatory and immunomodulatory properties, offering a degree of efficacy in patients with active RA. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its clinical efficacy, safety profile, and the current understanding of its mechanism of action. This document summarizes quantitative data from key clinical trials in structured tables, details the experimental protocols of these studies, and presents a putative signaling pathway based on the available, albeit limited, mechanistic information. It is important to note a significant gap in the publicly available literature regarding preclinical studies in animal models and a detailed elucidation of the specific intracellular signaling pathways modulated by this compound.

Introduction

Rheumatoid arthritis is a chronic, systemic autoimmune disease characterized by inflammation of the synovial joints, leading to progressive joint destruction, disability, and reduced quality of life. The pathogenesis of RA involves a complex interplay of immune cells, including T-cells, B-cells, and macrophages, and the overproduction of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound hydrochloride is a carbohydrate-derived compound that has shown promise as a disease-modifying antirheumatic drug (DMARD) with a favorable safety profile.[1] This guide aims to consolidate the existing technical information on this compound to inform further research and development efforts.

Clinical Efficacy of this compound in Rheumatoid Arthritis

Two key multicenter, randomized, double-blind, placebo-controlled clinical trials have evaluated the efficacy of this compound in patients with active rheumatoid arthritis.

Table 1: Summary of a 12-Week Clinical Trial of this compound HCl in Rheumatoid Arthritis[1]

| Outcome Measure | This compound HCl (6 g/d) | Placebo | p-value |

| Overall Therapeutic Response | 41% of patients | 21% of patients | 0.003 |

| Number of Painful Joints | Statistically significant improvement from baseline | No significant change | < 0.05 (vs. placebo) |

| Number of Swollen Joints | Statistically significant improvement from baseline | No significant change | < 0.05 (vs. placebo) |

| Joint Pain Index | Statistically significant improvement from baseline | No significant change | < 0.05 (vs. placebo) |

| Joint Swelling Index | Statistically significant improvement from baseline | No significant change | < 0.05 (vs. placebo) |

| Investigator Global Assessment | Statistically significant improvement from baseline | No significant change | < 0.05 (vs. placebo) |

| Patient Global Assessment | Statistically significant improvement from baseline | No significant change | < 0.05 (vs. placebo) |

| Supplemental Analgesic Use | ~0.5 tablets/day less | - | < 0.05 (at weeks 6 and 12) |

| Erythrocyte Sedimentation Rate (ESR) | No significant difference | No significant difference | Not Significant |

| C-Reactive Protein (CRP) | No significant difference | No significant difference | Not Significant |

| Rheumatoid Factor (RF) | No significant difference | No significant difference | Not Significant |

Table 2: Summary of a 20-Week Clinical Trial of this compound HCl in Rheumatoid Arthritis[2]

| Outcome Measure | This compound HCl | Placebo | p-value |

| Number of Swollen Joints | Statistically significant improvement | Worsening trend | ≤ 0.04 |

| Patients with ≥50% Reduction in Swollen Joints | Statistically significant improvement | - | ≤ 0.04 |

| Paulus Composite Score Improvement | Statistically significant improvement | - | ≤ 0.02 |

| Improvement in Functional Class | Statistically significant improvement | - | ≤ 0.01 |

| Mean Erythrocyte Sedimentation Rate (ESR) | Statistically significant improvement | - | ≤ 0.03 |

| Duration of Morning Stiffness | No significant change | Significant worsening | ≤ 0.05 (worsening in placebo) |

| Clinical Health Assessment Questionnaire (4 of 5 items) | No significant change | Significant worsening | ≤ 0.004 (worsening in placebo) |

Experimental Protocols: Clinical Trials

12-Week, Double-Blind, Placebo-Controlled Trial[1]

-

Objective: To assess the safety and efficacy of this compound hydrochloride in patients with rheumatoid arthritis.

-

Design: Prospective, multicenter, randomized, parallel-group, double-blind, placebo-controlled 12-week trial.

-

Patient Population: 201 patients with definite or classic functional class I and II rheumatoid arthritis who had not been previously treated with disease-modifying antirheumatic drugs.

-

Intervention: Patients who experienced a flare-up after discontinuing nonsteroidal anti-inflammatory drug (NSAID) therapy were randomly assigned to receive either this compound HCl at a dose of 6 g/day or a placebo for 12 weeks.

-

Concomitant Medications: No other anti-inflammatory or antirheumatic drugs were permitted. A combination of acetaminophen and propoxyphene napsylate was allowed as supplemental analgesia.

-

Primary Efficacy Endpoints:

-

Number of painful and swollen joints.

-

Joint pain and swelling indices.

-

Investigator and patient global assessments.

-

-

Laboratory Assessments: Erythrocyte sedimentation rate (ESR), C-reactive protein (CRP), and rheumatoid factor (RF).

-

Safety Assessments: Monitoring of adverse events.

20-Week, Double-Blind, Placebo-Controlled Monotherapy Trial[2]

-

Objective: To compare an optimal dose of this compound hydrochloride to a placebo as monotherapy for rheumatoid arthritis.

-

Design: Double-blind, randomized, multi-center study.

-

Patient Population: Patients who experienced a flare within 14 days of discontinuing stable doses of NSAIDs. 103 patients were randomized to the this compound HCl group and 115 to the placebo group.

-

Intervention: Patients received either this compound HCl or a placebo for 20 weeks.

-

Concomitant Medications: Glucocorticoids and NSAIDs were not permitted.

-

Efficacy Analysis: An intent-to-treat analysis was used to assess clinical and laboratory parameters of disease activity.

-

Key Efficacy Measures:

-

Number of swollen joints.

-

Percentage of patients with a ≥50% reduction in swollen joints.

-

Paulus composite score.

-

Functional Class distribution.

-

Mean erythrocyte sedimentation rate (ESR).

-

Duration of morning stiffness.

-

Clinical Health Assessment Questionnaire.

-

-

Safety Assessments: Monitoring for side effects attributable to the drug.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action of this compound has not been fully elucidated. However, in vitro studies have provided some insights into its immunomodulatory effects.

In Vitro Immunomodulatory Effects

-

Cytokine Modulation:

-

Interleukin-1β (IL-1β): this compound has been shown to significantly decrease the production of IL-1β in cultures of stimulated human peripheral blood monocytes.

-

Interleukin-2 (IL-2): The effect on IL-2 is dose-dependent. At high concentrations, this compound decreased IL-2 production by mitogen-activated human peripheral blood lymphocytes. Conversely, at lower concentrations (1-10 µg/ml), it led to increased levels of IL-2 in the culture supernatant.

-

-

Cellular Effects:

-

Thymocyte Proliferation: At low concentrations (1-100 µg/ml), this compound stimulated the proliferation of murine thymocytes.

-

Synovial Fibroblast Proliferation: this compound enhanced the proliferative response of IL-1 stimulated human synovial fibroblasts.

-

It is important to note that no direct studies have been found that investigate the effect of this compound on key inflammatory signaling pathways such as NF-κB, MAPK, or JAK-STAT.

Postulated Signaling Pathway

Based on the observed effects on cytokine production, a hypothetical, high-level signaling pathway for this compound can be proposed. This pathway remains speculative and requires experimental validation.

Caption: Postulated mechanism of this compound in immune cells.

Preclinical Data in Animal Models

A thorough search of the available scientific literature did not yield any preclinical studies of this compound in established animal models of rheumatoid arthritis, such as collagen-induced arthritis (CIA) or adjuvant-induced arthritis (AIA). This represents a significant knowledge gap, as such studies are crucial for confirming in vivo efficacy, establishing dose-response relationships, and further elucidating the mechanism of action in a complex biological system.

Safety and Tolerability

In the 12-week clinical trial, the incidence of adverse events was similar between the this compound (67%) and placebo (63%) groups.[1] One patient receiving this compound developed thrombocytopenia of unknown cause, but no other serious adverse effects were reported.[1] The 20-week study also reported no side effects that were clearly attributable to the drug.[2] Overall, this compound appears to have a favorable safety profile in the studied patient populations.

Discussion and Future Directions

This compound has demonstrated statistically significant anti-inflammatory activity and a good safety profile in clinical trials for rheumatoid arthritis.[1][2] The observed improvements in clinical parameters such as joint swelling and pain, along with a reduction in the need for analgesic medication, suggest that this compound could be a valuable therapeutic option.

However, the lack of a well-defined molecular mechanism of action and the absence of preclinical data in animal models are major limitations for its further development. Future research should prioritize:

-

In vitro mechanistic studies: Investigating the direct effects of this compound on key inflammatory signaling pathways, including NF-κB, MAPK, and JAK-STAT, in relevant cell types such as synovial fibroblasts, macrophages, and lymphocytes.

-

Preclinical in vivo studies: Evaluating the efficacy and dose-response of this compound in established animal models of rheumatoid arthritis (e.g., CIA, AIA). These studies would also provide an opportunity to analyze biomarkers and immune cell populations in vivo to better understand its mechanism of action.

-

Receptor identification: Identifying the specific cellular receptor(s) for this compound to understand its initial interaction with immune cells.

Conclusion

This compound is a novel synthetic carbohydrate with demonstrated clinical efficacy and a favorable safety profile for the treatment of active rheumatoid arthritis. While the current clinical data is promising, a significant amount of preclinical and mechanistic research is required to fully understand its therapeutic potential and to guide its future development. The information presented in this technical guide summarizes the current state of knowledge and highlights the critical areas for future investigation.

References

The Structure-Activity Relationship of Amiprilose: A Technical Guide for Researchers

Amiprilose , a synthetic monosaccharide, has demonstrated potential as an immunomodulatory and anti-inflammatory agent, particularly in the context of rheumatoid arthritis. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its structure, biological activities, and the experimental methodologies employed in its evaluation. While detailed structure-activity relationship (SAR) studies that systematically modify the this compound scaffold and quantify the resulting changes in biological activity are not extensively available in the public domain, this guide will synthesize the existing knowledge to inform future research and drug development efforts.

Chemical Structure and Properties

This compound, chemically known as 1,2-O-isopropylidene-3-O-(3'-(dimethylamino)propyl)-α-D-glucofuranose hydrochloride, is a derivative of D-glucose. Its structure is characterized by a furanose ring, a protected 1,2-diol with an isopropylidene group, and a dimethylaminopropyl ether linkage at the C3 position. The absolute configuration of its five chiral centers has been determined using spectroscopic and X-ray crystallographic methods.[1]

Biological Activity and Mechanism of Action

This compound has been primarily investigated for its therapeutic potential in rheumatoid arthritis. Clinical trials have shown its efficacy in reducing the number of painful and swollen joints, with a favorable safety profile.[2] Its mechanism of action is believed to involve the modulation of the immune system. In vitro studies have shown that this compound can influence cytokine production, key signaling molecules in the inflammatory cascade. Specifically, it has been observed to decrease the production of Interleukin-1β (IL-1β) by human peripheral blood monocytes and modulate the production of Interleukin-2 (IL-2) by mitogen-activated lymphocytes.[3]

The immunomodulatory effects of this compound appear to be concentration-dependent. At low concentrations (1-100 µg/mL), it has been shown to stimulate thymocyte proliferation and enhance the proliferative response of IL-1 stimulated human synovial fibroblasts.[3] This suggests a complex interaction with immune cells, potentially leading to a rebalancing of the immune response rather than general suppression.

Structure-Activity Relationship (SAR): Current Gaps and Future Directions

A comprehensive understanding of the SAR of this compound is crucial for the rational design of more potent and selective analogs. However, published research on the SAR of this compound is limited. One study mentioned two analogs, SM-1211 and SM-1212, which were found to be inactive in a collagen-induced arthritis model, but their chemical structures were not disclosed.[4]

In the absence of specific SAR data for this compound, we can draw insights from related classes of compounds, such as other synthetic carbohydrate immunomodulators and amiloride analogs, which also feature modified pyrazine rings. For instance, SAR studies on amiloride analogs have demonstrated that modifications to the pyrazine ring can significantly impact their biological activity as blockers of epithelial Na+ channels.[5]

Future SAR studies on this compound could explore modifications at several key positions:

-

The Dimethylaminopropyl Side Chain: The length, branching, and basicity of this chain could be altered to probe its interaction with its biological target.

-

The Isopropylidene Protecting Group: Removal or replacement of this group with other protecting groups could influence the compound's solubility, stability, and activity.

-

The Furanose Ring: Modifications to the stereochemistry or substitution pattern of the sugar ring could reveal critical structural requirements for activity.

A systematic synthetic effort to create a library of this compound analogs, followed by rigorous biological evaluation, would be necessary to elucidate its SAR.

Experimental Protocols

The following sections outline the general methodologies for key experiments relevant to the evaluation of this compound and its potential analogs.

In Vitro Immunomodulation Assays

Objective: To assess the effect of test compounds on immune cell function and cytokine production.

General Workflow:

Figure 1: General workflow for in vitro immunomodulation assays.

Detailed Methodologies:

-

Cell Isolation and Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation. Cells are cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics.

-

Cell Stimulation and Treatment: Cells are stimulated with a mitogen, such as phytohemagglutinin (PHA), to induce activation and cytokine production. Test compounds (e.g., this compound and its analogs) are added at a range of concentrations.

-

Cytokine Quantification: After incubation, cell culture supernatants are collected. The concentrations of specific cytokines, such as IL-1β and IL-2, are measured using enzyme-linked immunosorbent assays (ELISAs).

-

Cell Proliferation Assay: The effect of the compounds on cell proliferation can be assessed using various methods, including the MTT assay, which measures metabolic activity, or the BrdU incorporation assay, which measures DNA synthesis.

In Vivo Models of Rheumatoid Arthritis

Objective: To evaluate the anti-inflammatory and disease-modifying effects of test compounds in a relevant animal model.

Commonly Used Model: Collagen-Induced Arthritis (CIA) in Rats or Mice

General Workflow:

References

- 1. mdpi.com [mdpi.com]

- 2. In vitro assays supporting the safety assessment of immunomodulatory monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates [frontiersin.org]

- 4. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

Amiprilose: A Technical Guide to its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiprilose (1,2-O-isopropylidene-3-O-3'-(N',N'-dimethylamino-n-propyl)-D-glucofuranose hydrochloride) is a synthetic carbohydrate molecule that has demonstrated immunomodulatory and anti-inflammatory properties. Understanding its pharmacokinetic profile and bioavailability is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Pharmacokinetic Data

The pharmacokinetic properties of this compound have been investigated in both preclinical (canine) and clinical (human) studies. The following tables summarize the key quantitative parameters derived from these studies.

Table 1: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Value | Route of Administration | Dose | Reference |

| Terminal Half-life (t½) | 103 - 130 min | Not Specified | Not Specified | [1] |

| 136 ± 6 min (λ₂) | Intravenous | 1 - 50 mg/kg | [2] | |

| Distribution Half-life (t½) | 7.5 ± 0.7 min (λ₁) | Intravenous | 1 - 50 mg/kg | [2] |

| Apparent Volume of Distribution (Central Compartment) | 13.1 ± 0.7 L | Intravenous | 1 - 50 mg/kg | [2] |

| Total Clearance | 204 ml/min | Not Specified | 40 mg | [1] |

| 191 ml/min | Not Specified | 200 mg | [1] | |

| Renal Clearance | 135 ml/min | Not Specified | 40 mg | [1] |

| 163 ml/min | Not Specified | 200 mg | [1] | |

| Renal Excretion (unchanged) | 60 - 64% | Not Specified | 40 mg | [1] |

| 82 - 85% | Not Specified | 200 mg | [1] | |

| Plasma Protein Binding | < 5% | Not Specified | Not Specified | [2] |

Table 2: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Route of Administration | Dose | Reference |

| Distribution Half-life (t½) | 4.6 ± 0.4 min (λ₁) | Intravenous | 100 mg | [3] |

| Terminal Half-life (t½) | 244 ± 20 min (λ₂) | Intravenous | 100 mg | [3] |

| 454 ± 25 min | Oral (Capsules) | 1.2 - 5.0 g (daily) | [3] | |

| 344 min | Oral | 2.03 g | [3] | |

| Absorption Half-life (t½) | 10 min | Oral | 2.03 g | [3] |

| Lag Time for Absorption | 23 min | Oral | 2.03 g | [3] |

| Total Clearance | 277 ± 20 ml/min | Intravenous | 100 mg | [3] |

| Renal Clearance | 254 ± 18 ml/min | Intravenous | 100 mg | [3] |

| Volume of Distribution (Central Compartment) | 14.7 ± 1.9 L | Intravenous | 100 mg | [3] |

| Volume of Distribution (Overall Equilibrated Tissues) | 96 ± 8 L | Intravenous | 100 mg | [3] |

| Oral Bioavailability | 63 ± 4% | Oral (Capsules) | 1.2 - 5.0 g (daily) | [3] |

| Urinary Recovery (unchanged) | 93 ± 2% | Intravenous | 100 mg | [3] |

| Plasma Protein Binding | Negligible | Not Specified | Not Specified | [3] |

| Erythrocyte/Plasma Water Partition Coefficient | ~ 1 | Not Specified | Not Specified | [3] |

Experimental Protocols

The following sections detail the methodologies employed in the key pharmacokinetic studies of this compound.

Canine Pharmacokinetic Studies

Analytical Method: A gas-liquid chromatography (GLC) method with electron capture detection was developed for the quantification of this compound in plasma and urine.[1] The assay involved the following steps:

-

Extraction: Plasma and urine samples (0.5 ml) were adjusted to pH 11.0 and extracted with 10 ml of chloroform.

-

Internal Standard: A diisopropylaminoethyl analog of this compound was used as the internal standard.

-

Derivatization: The residue from the evaporated chloroform extract was reconstituted in benzene and derivatized with heptafluorobutyric anhydride at 60°C for 45 minutes.

-

Analysis: The final reconstituted sample in benzene was analyzed by GLC. The sensitivity of the assay was 5 ng/0.5 ml of biological fluid.[1]

For studies involving radiolabeled this compound, liquid scintillation counting (LSC) was used. It was determined that the LSC assay of extracted radiolabeled this compound was synonymous with the GLC assay.[1]

Pharmacokinetic Analysis: The pharmacokinetic parameters in dogs were determined following intravenous and oral administration of this compound at doses ranging from 1 to 50 mg/kg.[2] A two-compartment body model was used to describe the plasma concentration-time data.[1][2]

Human Pharmacokinetic Study

Study Design: A study was conducted in 10 healthy male volunteers to determine the pharmacokinetics of this compound.[3] The study involved both intravenous and oral administration.

-

Intravenous Administration: A single bolus intravenous injection of 100 mg of this compound was administered.

-

Oral Administration: Sequential daily oral administration of this compound in capsules was performed with escalating doses (1.2, 2.1, 2.9, 4.1, and 5.0 g). A separate oral administration of 2.03 g was also studied.[3]

Pharmacokinetic Analysis: Plasma concentration decay over time following intravenous administration was characterized by a sum of two exponentials.[3] Oral bioavailability was estimated from the urinary recovery of the drug.

Visualizations

Experimental Workflow for this compound Quantification in Biological Samples

Caption: Workflow for the GLC-based quantification of this compound.

Logical Relationship of this compound Administration and Pharmacokinetic Outcomes

Caption: ADME processes influencing this compound pharmacokinetics.

References

- 1. Properties, stability, assay, and preliminary pharmacokinetics of the immunomodulatory 1,2-O-isopropylidene-3-O-3'(N',N'-dimethylamino-n-propyl)-D-glucofuranose hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of intravenous and oral 1,2-O-isopropylidene-3-O-3'-(N',N'-dimethylamino-n-propyl)-D-glucofuranose hydrochloride in the dog as a function of dose and characterization of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of the immunomodulatory 1,2-O-isopropylidene-3-O-3'-(N',N'-dimethyl-amino-n-propyl)-D-glucofuranose hydrochloride in normal human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Amiprilose as a synthetic carbohydrate immunomodulator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Amiprilose (1,2-O-isopropylidene-3-O-3’-(N’,N’-dimethylamino-n-propyl)-D-glucofuranose hydrochloride) is a novel synthetic carbohydrate that has demonstrated significant anti-inflammatory and immunomodulatory properties. Investigated primarily for its potential in treating rheumatoid arthritis (RA), this compound has shown promise in both preclinical and clinical settings. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action, data from key clinical trials, detailed experimental protocols, and visualizations of its proposed signaling pathways. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Introduction to this compound

This compound is a synthetic monosaccharide derivative that has been evaluated for its therapeutic potential in inflammatory and autoimmune diseases.[1] Its chemical structure, derived from D-glucose, confers upon it unique immunomodulatory capabilities.[2] Early research identified its anti-inflammatory effects, leading to its investigation as a disease-modifying antirheumatic drug (DMARD) for RA.[3][4] This document synthesizes the available technical data on this compound to provide a detailed understanding of its properties and potential applications.

Chemical Structure and Synthesis

The chemical structure of this compound hydrochloride has been elucidated using spectroscopic methods and X-ray crystallography.[2] The synthesis involves the modification of D-glucofuranose, resulting in a molecule with five chiral centers.

-

IUPAC Name: 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethylpropan-1-amine hydrochloride

-

Molecular Formula: C₁₄H₂₈ClNO₆

-

Molecular Weight: 341.83 g/mol

The synthesis of this compound hydrochloride has been described, and its absolute configuration has been confirmed through parallel synthesis of its enantiomer from L-glucose.[2]

Mechanism of Action and Immunomodulatory Effects

This compound exerts its therapeutic effects through the modulation of the immune system, primarily by influencing cytokine production. While the precise molecular targets are not fully elucidated, in vitro studies have demonstrated its impact on key inflammatory mediators.

Effects on Cytokine Production

This compound has been shown to have a dose-dependent effect on the production of Interleukin-1β (IL-1β) and Interleukin-2 (IL-2).

-

IL-1β Production: In cultures of human peripheral blood monocytes, this compound significantly decreases the production of IL-1β.[5]

-